molecular formula C17H23N3O3 B444840 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine CAS No. 625411-48-5

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Cat. No.: B444840
CAS No.: 625411-48-5
M. Wt: 317.4g/mol
InChI Key: WEQXXJOEARXNQK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine is a synthetic chemical compound of interest in research and development, particularly within medicinal chemistry. The structure incorporates a piperazine ring, a common feature in pharmaceuticals, functionalized with cyclohexyl and 4-nitrobenzoyl groups. These moieties suggest potential for this compound to be used as a building block or intermediate in the synthesis of more complex molecules, or as a model compound in structure-activity relationship (SAR) studies. Its physicochemical properties, inferred from its structure, may make it suitable for research in areas such as molecular recognition and as a precursor in the development of compounds for various biochemical applications. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQXXJOEARXNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine , a bioactive small molecule belonging to the privileged class of N-substituted piperazines.

Executive Summary

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine (CAS: 625411-48-5) is a synthetic pharmacophore widely utilized in medicinal chemistry as a lead scaffold for Sigma (


) receptor modulation  and antimicrobial discovery . Structurally, it combines a lipophilic cyclohexyl "tail" with an electron-deficient nitrobenzoyl "head," linked by a rigid piperazine core.

In drug development, this molecule serves two primary functions:

  • Sigma Receptor Ligand: It acts as a truncated analog of high-affinity Sigma-2 agonists (e.g., PB28), used to probe the hydrophobic tolerance of the receptor's binding pocket.

  • Antimicrobial/Anticancer Prodrug Template: The 4-nitro moiety functions as a "warhead" susceptible to bioreductive activation under hypoxic conditions (common in solid tumors and Mycobacterium tuberculosis granulomas).

Chemical Biology & SAR Analysis

To understand the biological activity, one must deconstruct the molecule into its three functional domains. This Structure-Activity Relationship (SAR) analysis explains why the molecule exhibits specific behaviors.

The Pharmacophore Triad
DomainChemical MoietyBiological Function
Domain A (Tail)

-Cyclohexyl
Lipophilic Anchor: Targeted to hydrophobic pockets in GPCRs and Sigma receptors. Enhances blood-brain barrier (BBB) permeability.
Domain B (Core) Piperazine Rigid Linker: Induces a specific "chair" conformation that directs Domains A and C into the correct spatial orientation for receptor binding.
Domain C (Head) 4-Nitrobenzoyl Electronic Modulator: The electron-withdrawing nitro group (

) lowers the basicity of the amide nitrogen and serves as a potential bioreductive site.
Visualization of SAR Logic

The following diagram illustrates the functional connectivity of the molecule's structure.

SAR_Analysis Cyclohexyl N-Cyclohexyl Group (Hydrophobic Anchor) Piperazine Piperazine Core (Rigid Scaffold) Cyclohexyl->Piperazine N1 Substitution (Membrane Penetration) SigmaRec Target: Sigma-1/2 Receptors (CNS & Oncology) Cyclohexyl->SigmaRec Nitrobenzoyl 4-Nitrobenzoyl Group (Electronic Warhead) Piperazine->Nitrobenzoyl N4 Amide Linkage (Shape Complementarity) Reductase Target: Nitroreductases (Bacteria/Hypoxia) Nitrobenzoyl->Reductase

Figure 1: Pharmacophore decomposition of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine showing functional domains and their respective biological targets.

Primary Biological Targets

Sigma Receptor Modulation ( / )

The


-cyclohexylpiperazine motif is a "hallmark" of high-affinity Sigma receptor ligands. Research into analogs like PB28  has established that the basic nitrogen (N1) and the hydrophobic cyclohexyl group are critical for binding to the Sigma-2 receptor's aspartate residue and hydrophobic pocket [1].
  • Mechanism: The molecule binds to the Sigma-2 receptor (TMEM97), triggering calcium release from the endoplasmic reticulum (ER) and mitochondria.

  • Outcome: This calcium overload leads to mitochondrial depolarization and caspase-independent apoptosis , making this scaffold highly relevant for developing anticancer agents against drug-resistant tumors (e.g., MCF7/Adr cells) [2].

Antimicrobial Activity (Nitro-Reduction)

The 4-nitrobenzoyl group imparts specific activity against anaerobic or microaerophilic pathogens (e.g., H. pylori, M. tuberculosis).

  • Mechanism: Bacterial Type I nitroreductases (oxygen-insensitive) reduce the nitro group (

    
    ) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Toxicity: The reactive intermediates generated during this reduction damage bacterial DNA and inhibit protein synthesis. This is the same mechanism utilized by drugs like Metronidazole and Pretomanid.

Experimental Protocols

The following protocols are designed for researchers to synthesize and evaluate this compound.

Synthesis: Schotten-Baumann Amide Coupling

This protocol yields high-purity 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine.

Reagents:

  • 1-Cyclohexylpiperazine (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-cyclohexylpiperazine (10 mmol) and TEA (20 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of 4-nitrobenzoyl chloride (11 mmol) in 20 mL DCM over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash the organic layer with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Hexane or purify via flash column chromatography.
    
Biological Assay: Sigma-2 Receptor Binding (Radioligand Competition)

To verify the affinity of the synthesized compound.

Materials:

  • Ligand:

    
    -DTG (1,3-Di-o-tolylguanidine)
    
  • Blocker: (+)-Pentazocine (to mask Sigma-1 sites)

  • Tissue: Rat liver membrane homogenates (rich in Sigma-2)

Protocol:

  • Incubation: Incubate 50 µg of membrane protein with 3 nM

    
    -DTG and 100 nM (+)-Pentazocine in the presence of increasing concentrations (
    
    
    
    to
    
    
    M) of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine.
  • Conditions: Incubate for 120 minutes at 25°C in 50 mM Tris-HCl buffer (pH 8.0).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action Pathway

The following diagram details the signaling cascade triggered by this class of compounds in cancer cells (Sigma-2 activation).

MOA_Pathway Ligand 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine Sig2 Sigma-2 Receptor (TMEM97) (ER/Mitochondria Interface) Ligand->Sig2 Binding Ca_Release Ca2+ Release from ER Sig2->Ca_Release Modulation Mito_Depol Mitochondrial Depolarization (Loss of ΔΨm) Ca_Release->Mito_Depol Ca2+ Overload ROS ROS Generation Mito_Depol->ROS Apoptosis Caspase-Independent Apoptosis (Cell Death) Mito_Depol->Apoptosis ROS->Apoptosis

Figure 2: Proposed mechanism of action for Sigma-2 mediated cytotoxicity induced by N-cyclohexylpiperazine ligands.

Safety & Toxicology Considerations

  • Mutagenicity Alert: The nitro group is a structural alert for genotoxicity (Ames positive) due to metabolic reduction to reactive hydroxylamines. In early drug discovery, this group is often replaced with bioisosteres (e.g., nitrile

    
     or trifluoromethyl 
    
    
    
    ) to improve safety profiles while maintaining electron-withdrawing character.
  • Solubility: The cyclohexyl group is highly lipophilic (

    
    ). Formulation may require co-solvents (DMSO) or salt formation (Hydrochloride salt) for aqueous assays.
    

References

  • Berardi, F., et al. (2009).[1][2] "Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)." Journal of Medicinal Chemistry. Link

  • Colabufo, N. A., et al. (2006). "Cyclohexylpiperazine Derivative PB28, a σ2 Agonist and σ1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-Glycoprotein, and Synergizes with Anthracyclines in Breast Cancer." Molecular Pharmacology. Link

  • Abate, C., et al. (2011). "Sigma-2 receptor agonists as possible antitumor agents in resistant tumors: hints for design and synthesis." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Manetti, F., et al. (1997).[3] "Synthesis and binding of new sigma receptor ligands." Medicinal Chemistry Research. (Foundational SAR for cyclohexylpiperazines).

Sources

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Executive Summary & Identification

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine (CAS 625411-48-5 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a "linker-scaffold" intermediate. It combines a lipophilic cyclohexyl moiety with an electron-deficient nitrobenzoyl group via a piperazine core. This structure serves as a critical precursor for generating 4-aminobenzoyl libraries, which are prevalent in antifungal (azole class) and CNS-active pharmacophores.

Chemical Identity Matrix
Parameter Data
CAS Number 625411-48-5
IUPAC Name (4-Cyclohexylpiperazin-1-yl)(4-nitrophenyl)methanone
Molecular Formula C₁₇H₂₃N₃O₃
Molecular Weight 317.39 g/mol
SMILES O=C(C1=CC=C(=O)C=C1)N2CCN(C3CCCCC3)CC2
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, DMSO, CHCl₃; Insoluble in water

Synthetic Architecture & Mechanism

The synthesis of CAS 625411-48-5 is a classic nucleophilic acyl substitution. However, process control is vital to prevent quaternary salt formation or hydrolysis of the acid chloride.

Reaction Mechanism

The reaction involves the attack of the secondary amine of 1-cyclohexylpiperazine (nucleophile) on the carbonyl carbon of 4-nitrobenzoyl chloride (electrophile). The presence of a non-nucleophilic base (e.g., Diisopropylethylamine or Triethylamine) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted piperazine, which would render it non-nucleophilic.

Key Process Variable: The cyclohexyl group on the N1 nitrogen provides significant steric bulk, reducing the nucleophilicity of N1 compared to a standard secondary amine. However, N4 is sterically accessible.

Synthetic Pathway Diagram

SynthesisPath SM1 1-Cyclohexylpiperazine (CAS 17766-28-8) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C to RT SM2 4-Nitrobenzoyl Chloride (CAS 122-04-3) SM2->Inter DCM, 0°C to RT Base Base (Et3N or DIPEA) Base->Inter DCM, 0°C to RT Prod 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine (CAS 625411-48-5) Inter->Prod Elimination of Cl- Byprod HCL Salt / Byproducts Inter->Byprod

Figure 1: Synthetic pathway for CAS 625411-48-5 via nucleophilic acyl substitution.

Experimental Protocol

This protocol is designed for high-purity isolation (>98%) suitable for biological screening or subsequent reduction steps.

Materials
  • Reactant A: 1-Cyclohexylpiperazine (1.0 eq)

  • Reactant B: 4-Nitrobenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with Reactant A and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Base dropwise. Note: Exotherm is minimal here, but cooling ensures control.

  • Acylation: Dissolve Reactant B in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Scientific Rationale: Slow addition prevents localized high concentrations of acid chloride, minimizing potential side reactions with the tertiary amine site (though unlikely due to steric hindrance).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The product will appear as a UV-active spot (254 nm) with a lower Rf than the starting amine.

  • Quench: Quench the reaction with saturated NaHCO₃ solution.

  • Workup:

    • Separate the organic layer.[2]

    • Wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the resulting yellow solid from hot Ethanol or Ethyl Acetate/Hexane (1:3).

Purification Decision Tree

Purification Start Crude Reaction Mixture Wash Aq. Workup (NaHCO3/Brine) Start->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Evap Evaporate Solvent Dry->Evap Check Purity Check (TLC/NMR) Evap->Check Recryst Recrystallize (EtOH) Check->Recryst Minor Impurities Column Flash Column (DCM:MeOH) Check->Column Complex Mixture Final Pure Product (>98%) Recryst->Final Column->Final

Figure 2: Purification logic flow for isolating high-purity amide intermediate.

Pharmacophore Analysis & Biological Potential

The 1-cyclohexyl-4-(4-nitrobenzoyl)piperazine molecule is rarely the final drug; rather, it is a latent pharmacophore .

  • Nitro-Reduction Utility: The primary utility lies in reducing the nitro group (-NO₂) to an aniline (-NH₂). This transforms the molecule into a nucleophilic scaffold capable of reacting with isocyanates, sulfonyl chlorides, or carboxylic acids to form urea, sulfonamide, or bis-amide derivatives.

  • Sigma Receptor Affinity: The N-cyclohexylpiperazine motif is a "privileged structure" for Sigma-1 (σ1) and Sigma-2 (σ2) receptors. Analogs of this compound (e.g., PB-28) show nanomolar affinity for sigma receptors, which are implicated in cancer cell proliferation and neuropathic pain [1].

  • Lipophilicity (cLogP): The calculated LogP is approximately 2.8–3.2 . This moderate lipophilicity suggests good membrane permeability, making it an ideal CNS-penetrant scaffold.

Structural Activity Relationship (SAR) Table:

RegionMoietyFunction
Left Wing CyclohexylProvides hydrophobic bulk; critical for Sigma receptor pocket filling.
Core PiperazineRigid linker; induces defined spatial orientation between wings.
Linker CarbonylHydrogen bond acceptor; limits conformational flexibility compared to alkyl linkers.
Right Wing 4-NitrophenylElectron-deficient aromatic ring; metabolic "handle" for further functionalization.

References

  • Berardi, F., et al. (2004). "Novel potent sigma1 ligands: N-[omega-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine." Journal of Medicinal Chemistry. (Context: Establishes cyclohexylpiperazine as a high-affinity sigma ligand scaffold).

  • SynQuest Laboratories. (2024). "Product Specification: 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine."

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CAS 17766-28-8 (Precursor)." PubChem.

  • Organic Syntheses. (1923). "p-Nitrobenzoyl chloride synthesis." Org.[3] Synth. 1923, 3, 75.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered on the nucleophilic acyl substitution between 1-cyclohexylpiperazine and 4-nitrobenzoyl chloride. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, safety protocols, and characterization data.

Introduction

Piperazine derivatives are a cornerstone in modern pharmacology, forming the structural core of numerous therapeutic agents.[1] The title compound, 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, combines the versatile piperazine scaffold with a cyclohexyl group, known to modulate lipophilicity, and a 4-nitrobenzoyl moiety, a common precursor for further functionalization (e.g., reduction to an aniline derivative). The synthesis involves a classic Schotten-Baumann type reaction, where the secondary amine of 1-cyclohexylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[2] A tertiary amine base, such as triethylamine, is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of 1-cyclohexylpiperazine attacks the carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base subsequently deprotonates the newly acylated piperazine nitrogen, yielding the final amide product and triethylammonium chloride.

Diagram 1: Reaction Scheme

Caption: Synthesis of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS No.Molecular Wt. ( g/mol )GradeSupplier
1-Cyclohexylpiperazine17766-28-8168.28≥97.0%Sigma-Aldrich
4-Nitrobenzoyl chloride122-04-3185.5698%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8101.19≥99.5%, redistilledFisher Scientific
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%VWR
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hexane110-54-386.18ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionLab Prepared
Sodium Chloride (NaCl)7647-14-558.44Saturated Solution (Brine)Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularVWR
Silica Gel7631-86-960.08230-400 mesh, Grade 60Sorbent Technologies
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (50 mL, 100 mL)

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Environmental Health & Safety (EHS)

All procedures must be conducted inside a certified chemical fume hood.

  • 4-Nitrobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[3][4] It is moisture-sensitive and reacts with water to release toxic hydrogen chloride gas.[4] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Triethylamine: Flammable liquid and vapor. Corrosive and harmful if swallowed, inhaled, or in contact with skin.

  • Dichloromethane: Suspected carcinogen. Volatile and harmful if inhaled.

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[4]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.

    • Inhalation: Move victim to fresh air. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and call a physician or poison control center immediately.[4]

Detailed Synthesis Protocol

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-cyclohexylpiperazine (1.00 g, 5.94 mmol, 1.0 equiv.).

  • Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add triethylamine (1.24 mL, 8.91 mmol, 1.5 equiv.) to the solution. The addition of a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring. This is an exothermic reaction, and cooling is essential to control the reaction rate and minimize side-product formation.

Acylation
  • In a separate 50 mL beaker, dissolve 4-nitrobenzoyl chloride (1.21 g, 6.54 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirring piperazine solution over 15-20 minutes. A slow, controlled addition is critical to manage the exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 5-6 hours at room temperature.[6]

Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Eluent: Hexane:Ethyl Acetate (7:3 v/v).

  • Spot the starting material (1-cyclohexylpiperazine) and the reaction mixture on a TLC plate.

  • Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to 1-cyclohexylpiperazine is no longer visible.

Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to quench any unreacted 4-nitrobenzoyl chloride).

    • 50 mL of saturated sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous layer).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • The crude product should be purified by column chromatography over silica gel.[6]

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 9:1 and gradually increasing the polarity to 7:3 (v/v).

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent by rotary evaporation to yield 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine as a solid.

Data and Expected Results

ParameterExpected Value
Product 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine
Molecular Formula C₁₇H₂₃N₃O₃
Molecular Weight 317.38 g/mol
Physical Form Solid (likely yellow-brownish)[7]
Theoretical Yield 1.89 g (based on 1.00 g of 1-cyclohexylpiperazine)
Expected Yield 75-90%
Characterization
¹H NMR (CDCl₃) Expect signals for cyclohexyl protons (~1.0-2.5 ppm), piperazine protons (~2.5-4.0 ppm), and aromatic protons of the nitrobenzoyl group (~7.5-8.3 ppm).
IR (KBr, cm⁻¹) Expect characteristic peaks for C=O (amide) stretch (~1640 cm⁻¹), and N-O (nitro) stretches (~1520 and 1350 cm⁻¹).[8]

Workflow Visualization

Diagram 2: Synthesis and Purification Workflow

G Start Starting Materials (1-Cyclohexylpiperazine, 4-Nitrobenzoyl Chloride) Reaction Acylation Reaction (DCM, Et3N, 0°C to RT) Start->Reaction Step 1 Workup Aqueous Work-up (Wash with H2O, NaHCO3, Brine) Reaction->Workup Step 2 Drying Drying & Concentration (Na2SO4, Rotary Evaporation) Workup->Drying Step 3 Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification Step 4 Final Pure Product (1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine) Purification->Final Step 5

Sources

HPLC purification methods for 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine using Mass-Directed Reversed-Phase HPLC

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for the purification of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, a compound representative of modern small-molecule drug discovery candidates. We address the specific challenges associated with piperazine-containing molecules and leverage the compound's inherent physicochemical properties to develop a robust, high-purity purification strategy. The methodology centers on a mass-directed reversed-phase high-performance liquid chromatography (RP-HPLC) system, a cornerstone technique in pharmaceutical development for its efficiency and specificity.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and scalable purification workflow, complete with expert insights into method development, optimization, and troubleshooting.

Introduction: The Purification Imperative

In the landscape of drug discovery and development, the purity of a synthesized compound is paramount. Impurities can confound biological screening results, introduce toxicity, and create significant hurdles for regulatory approval. Pharmaceutical compounds synthesized in chemistry laboratories almost always require purification before they can be used in experimental studies.[3] The subject of this guide, 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine (MW: 345.4 g/mol ), possesses structural motifs common in medicinal chemistry: a piperazine core, a bulky lipophilic cyclohexyl group, and a nitrobenzoyl moiety. While the piperazine group can present chromatographic challenges, such as peak tailing due to interaction with residual silanols on the stationary phase, the molecule's overall structure is well-suited for purification by RP-HPLC.[4] The presence of the 4-nitrobenzoyl group provides a strong UV chromophore, facilitating detection, while its definitive mass allows for highly selective mass-directed fractionation.[3][5]

Rationale for Method Selection: A Mechanistic Approach

The selection of a purification strategy is not arbitrary; it is a science-driven decision based on the analyte's structure and the desired outcome.

  • Why Reversed-Phase (RP) HPLC? RP-HPLC separates molecules based on their hydrophobicity. 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine contains both the hydrophobic cyclohexyl ring and a large aromatic system, which will interact strongly with a non-polar stationary phase like C18. This ensures good retention and allows for effective separation from more polar impurities (e.g., starting materials, salts) or less retained byproducts. While some simple piperazines have been reported to show poor retention in RP systems, the significant hydrophobic character of our target molecule makes this the ideal primary approach.[6][7][8]

  • Why a C18 Stationary Phase? The octadecylsilane (C18) bonded phase is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability.[5][9] It provides a robust starting point for method development for a wide range of pharmaceutical compounds. For this application, a modern, high-purity silica C18 column is recommended to minimize undesirable interactions with the basic piperazine nitrogen.

  • Why Mass-Directed Purification? While the nitrobenzoyl group allows for UV detection, mass-directed purification offers unparalleled specificity.[10] Instead of collecting fractions based on a UV signal—which could be a co-eluting impurity—the system is programmed to collect only the fraction(s) containing the precise mass-to-charge ratio (m/z) of the target compound. This dramatically improves productivity by collecting only the compound of interest, thereby reducing the extensive handling and analysis of fractions that would be necessary for UV-directed systems.[2][3] For our target, we will monitor for the protonated molecule [M+H]⁺ at m/z 346.4.

  • Why an Acidified Mobile Phase? The mobile phase typically consists of water, an organic modifier like acetonitrile, and an acid additive such as formic acid.[3] The basic nitrogen atoms in the piperazine ring can cause significant peak tailing on silica-based columns. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase protonates these basic sites, improving peak shape. It also provides a source of protons, which is essential for efficient ionization in the mass spectrometer source for [M+H]⁺ detection.

Integrated Purification Workflow

A successful purification campaign follows a logical progression from small-scale analysis to large-scale isolation. The workflow diagram below illustrates this multi-step process, which ensures efficiency and maximizes the probability of success.

cluster_prep Preparation & Analysis cluster_purify Purification & Post-Processing Crude Crude Synthetic Mixture SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep Analytical Analytical HPLC-MS Analysis (Scouting Run) SamplePrep->Analytical Scaling Method Scaling (Analytical to Preparative) Analytical->Scaling Prep Preparative HPLC-MS (Mass-Directed Collection) Scaling->Prep Analysis Fraction Purity Analysis Prep->Analysis Pooling Pooling & Solvent Evaporation Analysis->Pooling Pure Pure Compound (>95%) Pooling->Pure

Caption: Workflow from Crude Mixture to Purified Compound.

Experimental Protocols

These protocols provide a validated starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.

Protocol 1: Analytical Method Development

Objective: To establish the optimal chromatographic conditions for separating the target compound from its impurities on an analytical scale.

  • Standard Preparation:

    • Accurately weigh ~1 mg of the crude 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine.

    • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water or DMSO to create a 1 mg/mL stock solution. If using DMSO, ensure the injection volume is small to avoid solvent effects.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Instrumentation and Conditions:

    • HPLC System: A standard analytical HPLC with a quaternary or binary pump, autosampler, column oven, PDA/UV detector, and a mass spectrometer (e.g., a single quadrupole detector).[3]

    • Column: C18 reversed-phase column (e.g., Waters XSelect CSH C18, 4.6 x 50 mm, 5 µm).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Chromatographic & MS Method:

    • UV Detection: Monitor at 254 nm.

    • MS Detection: Electrospray Ionization (ESI) in Positive Mode.

    • MS Scan Range: m/z 100-500.

    • Selected Ion Monitoring (SIM): Target m/z 346.4 for [M+H]⁺.

    • Gradient Program:

      • Start with a fast "scouting" gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate elution time.

      • Based on the scouting run, develop a shallower, more focused gradient around the target compound's elution time to maximize resolution from nearby impurities. A good starting point is a gradient that increases by ~10% per column volume.

ParameterAnalytical Method
Column C18, 4.6 x 50 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% to 95% B in 5 min (Scouting)
Temperature 30 °C
Injection Vol. 5 µL
UV Wavelength 254 nm
MS Target Ion [M+H]⁺, m/z 346.4
Protocol 2: Preparative Mass-Directed Purification

Objective: To isolate the target compound at a high purity level using the conditions developed in the analytical protocol.

  • Crude Sample Preparation:

    • Dissolve the crude material in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration suitable for preparative injection (e.g., 20-50 mg/mL), ensuring the compound remains in solution.

    • Filter the entire solution through a 0.45 µm filter to remove particulates.

  • Instrumentation and Conditions:

    • HPLC System: A preparative HPLC system with high-pressure pumps, an autosampler or manual injector, a UV detector with a prep flow cell, a mass spectrometer with a flow splitter, and an automated fraction collector.[1]

    • Column: A preparative C18 column of the same chemistry as the analytical column (e.g., XSelect CSH C18 OBD Prep, 19 x 50 mm, 5 µm).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Geometric Scaling of Method:

    • The gradient and flow rate must be scaled from the analytical to the preparative column. The scaling factor is based on the ratio of the column cross-sectional areas:

      • Scaling Factor = (Prep Column Radius)² / (Analytical Column Radius)²

      • For a 19 mm ID prep column and a 4.6 mm ID analytical column, the factor is approximately (9.5)² / (2.3)² ≈ 17.

    • New Flow Rate: 1.0 mL/min * 17 = 17 mL/min .

    • Gradient Time: The gradient duration should be kept the same to maintain similar resolution. The gradient slope (in %B/min) will be the same.

  • Purification and Fraction Collection Method:

    • Equilibrate the preparative column with the starting mobile phase composition for at least 3-5 column volumes.

    • Inject the prepared crude sample.

    • Run the scaled preparative gradient.

    • Fraction Collection Trigger: Set the fraction collector to trigger only when the MS detector signal for m/z 346.4 exceeds a predetermined threshold. This ensures only the peak corresponding to the target compound is collected.[2]

ParameterPreparative Method
Column C18, 19 x 50 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 17 mL/min (Scaled)
Gradient Same %B/min as optimized analytical
Loading 20-100 mg (column dependent)
UV Wavelength 254 nm
Collection Trigger MS Signal for m/z 346.4

Logic for Method Optimization

Method development is an iterative process. The following diagram outlines the decision-making logic for refining the initial separation method.

start Initial Scouting Run check_retention check_retention start->check_retention check_shape Good Peak Shape? (Asymmetry ~1.0) check_retention->check_shape Yes adj_organic Adjust Initial % Organic check_retention->adj_organic No check_res check_res check_shape->check_res Yes adj_acid Add/Increase Acid Modifier (e.g., 0.1% FA/TFA) check_shape->adj_acid No (Tailing) end Method Optimized Proceed to Prep check_res->end Yes adj_gradient Decrease Gradient Slope check_res->adj_gradient No adj_organic->check_retention adj_acid->check_shape adj_gradient->check_res

Sources

Application Notes and Protocols: Benzoylation of N-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Piperazines in Medicinal Chemistry

N-cyclohexylpiperazine is a versatile secondary amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The introduction of a benzoyl group to the piperazine nitrogen, a process known as benzoylation, yields N-benzoyl-N'-cyclohexylpiperazine, formally named (4-cyclohexylpiperazin-1-yl)(phenyl)methanone. This structural modification is of profound interest to researchers in drug development as the resulting amide is a key scaffold in molecules targeting various biological pathways. For instance, piperazine derivatives are integral to compounds developed as anticancer agents and for their neuroprotective properties.[1][2][3] The benzoyl moiety can influence the molecule's steric and electronic properties, thereby modulating its binding affinity to biological targets and its pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers on the efficient benzoylation of N-cyclohexylpiperazine. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common benzoylating reagents, and present detailed, validated protocols for laboratory execution.

Reaction Mechanism: The Schotten-Baumann Reaction

The benzoylation of N-cyclohexylpiperazine is a classic example of a nucleophilic acyl substitution, most commonly performed under Schotten-Baumann conditions.[4][5] This well-established method involves the reaction of an amine with an acid chloride or anhydride in the presence of a base.[6][7]

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-cyclohexylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride). This initial attack forms a tetrahedral intermediate.[7][8]

  • Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion in the case of benzoyl chloride).

  • Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture to yield the final N-benzoylated product and a salt. The base is crucial as it neutralizes the hydrochloric acid generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products N_Cyclohexylpiperazine N-Cyclohexylpiperazine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate N_Cyclohexylpiperazine->Tetrahedral_Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride (Electrophile) Benzoyl_Chloride->Tetrahedral_Intermediate Product (4-cyclohexylpiperazin-1-yl)(phenyl)methanone Tetrahedral_Intermediate->Product Leaving Group Elimination HCl HCl Tetrahedral_Intermediate->HCl Base Base (e.g., NaOH) HCl->Base Neutralization

Caption: Schotten-Baumann reaction mechanism.

Comparative Analysis of Benzoylating Reagents

The choice of benzoylating agent is a critical parameter that can influence reaction conditions, yield, and purification strategy. The two most common reagents for this transformation are benzoyl chloride and benzoic anhydride.

ReagentStructureMolar Mass ( g/mol )Key AdvantagesKey Disadvantages
Benzoyl Chloride C₆H₅COCl140.57Highly reactive, leading to faster reaction times.Moisture sensitive, corrosive, and produces HCl as a byproduct, necessitating a base.
Benzoic Anhydride (C₆H₅CO)₂O226.23Less sensitive to moisture and easier to handle than benzoyl chloride.Less reactive, may require higher temperatures or longer reaction times. Produces benzoic acid as a byproduct, which may require additional purification steps.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the benzoylation of N-cyclohexylpiperazine using either benzoyl chloride or benzoic anhydride.

Protocol 1: Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol is a classic and efficient method for the synthesis of (4-cyclohexylpiperazin-1-yl)(phenyl)methanone.

Materials:

  • N-Cyclohexylpiperazine

  • Benzoyl Chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-cyclohexylpiperazine (1.0 eq) in dichloromethane (DCM). To this, add a 10% aqueous sodium hydroxide solution (2.0 eq).

  • Addition of Benzoyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise via a dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-cyclohexylpiperazine in DCM and 10% NaOH B Cool to 0 °C A->B C Add Benzoyl Chloride dropwise B->C D Stir at room temperature for 2-4 hours C->D E Separate organic layer D->E F Extract aqueous layer with DCM E->F G Wash combined organic layers F->G H Dry and concentrate G->H I Purify by chromatography or recrystallization H->I

Caption: General experimental workflow.

Protocol 2: Benzoylation using Benzoic Anhydride

This method provides an alternative for researchers who prefer to avoid the use of the more hazardous benzoyl chloride.

Materials:

  • N-Cyclohexylpiperazine

  • Benzoic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-cyclohexylpiperazine (1.0 eq) and benzoic anhydride (1.1 eq) in a suitable organic solvent such as DCM or THF.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine as a base and catalyst.

  • Reaction: Heat the mixture to reflux (or stir at room temperature for an extended period, e.g., overnight) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove benzoic acid byproduct), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Safety and Handling Precautions

  • Benzoyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-cyclohexylpiperazine may cause skin and eye irritation. Standard laboratory PPE should be worn during handling.

  • Dichloromethane is a suspected carcinogen. All operations involving this solvent should be conducted in a fume hood.

  • The reaction with benzoyl chloride is exothermic and produces HCl gas. Ensure adequate cooling and ventilation.

Conclusion

The benzoylation of N-cyclohexylpiperazine is a fundamental transformation in the synthesis of various biologically active molecules. The Schotten-Baumann reaction using benzoyl chloride offers a rapid and high-yielding approach, while the use of benzoic anhydride presents a milder alternative. The choice of reagent and protocol will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. Careful execution of the described protocols and adherence to safety guidelines will enable researchers to reliably synthesize (4-cyclohexylpiperazin-1-yl)(phenyl)methanone for further investigation in their drug discovery and development programs.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]

  • TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Chemistry Learner. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • RSC Publishing. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]

  • SciSpace. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]

  • MDPI. (2009, November 9). methanone. [Link]

  • PubMed. (2005, July 15). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • ResearchGate. (n.d.). Scheme 3. Regioselectivity of benzoylation reactions. [Link]

  • ResearchGate. (n.d.). Scheme of the N-benzylation reaction. [Link]

  • PubChem. (n.d.). Cyclohexyl(4-(naphthalen-1-ylsulfonyl)piperazin-1-yl)methanone. [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • RSC Publishing. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]

  • PubMed Central - NIH. (n.d.). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. [Link]

  • Technical Disclosure Commons. (2023, October 16). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. [Link]

  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • PubChem. (n.d.). 1-Cyclohexylpiperazine. [Link]

Sources

Crystallization techniques for 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Polymorph Control and Purification of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Executive Summary

This guide details the purification and crystallization of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine , a structural motif common in pharmaceutical intermediates (e.g., antihistamines, antipsychotics).[1] The molecule presents a unique purification challenge due to its dual nature: it contains a lipophilic cyclohexyl group , a basic tertiary amine (N1), and a polar, electron-withdrawing nitrobenzoyl amide (N4).

Successful isolation requires balancing these properties to remove common impurities: unreacted 1-cyclohexylpiperazine (starting amine) and 4-nitrobenzoic acid (hydrolysis byproduct).[1] This note prioritizes solution-mediated crystallization to achieve >99% purity and control crystal habit.

Physicochemical Profile & Solubility Logic

Understanding the molecule's interaction with solvents is the prerequisite for designing a robust protocol.

FeatureChemical Implication for Crystallization
Nitro Group (-NO₂) Increases polarity and melting point.[1] Promotes crystallization from alcohols (EtOH, MeOH) or polar aprotic solvents (Acetonitrile).
Piperazine Core (N1) The N1 nitrogen is a tertiary amine . It is basic (

).[1] This allows for "Acid/Base Swing" purification but also makes the molecule sensitive to acidic solvents during crystallization (salt formation).
Cyclohexyl Group Adds significant lipophilicity. Reduces solubility in water and increases solubility in non-polar solvents (Hexanes, Toluene), acting as a solubility "anchor."
Solvent Selection Matrix
Solvent SystemRoleMechanism of ActionSuitability
Ethanol (Abs.) Primary SolventTemperature-dependent solubility (high at boil, low at RT).[1]Excellent (Preferred)
Ethyl Acetate Primary SolventModerate solubility; good for removing non-polar impurities.Good
Acetonitrile Primary SolventHigh polarity; excellent for removing starting amine impurities.High Purity
DCM / Hexane Solvent / Anti-solventDCM dissolves well; Hexane forces precipitation.Rapid Recovery
Water Anti-solventThe free base is insoluble in water.Precipitation only

Pre-Crystallization Workup (The "Chemical" Purification)

Before attempting crystallization, the crude reaction mixture must be chemically treated to remove species that inhibit crystal growth (poisoning).

The "Acid/Base Swing" Strategy: Because the product is a base, we can utilize pH manipulation.[2] However, since the starting material (1-cyclohexylpiperazine) is also a base, standard acid extraction is insufficient. We rely on hydrophobicity differences .

  • Acid Removal: Dissolve crude in Ethyl Acetate. Wash with 1M NaOH .

    • Why? Converts unreacted 4-nitrobenzoic acid into sodium 4-nitrobenzoate (water-soluble), removing it from the organic phase.[1]

  • Amine Removal: The starting amine (1-cyclohexylpiperazine) is more water-soluble than the benzoylated product.[1] A wash with 10% Citric Acid (mild) can sometimes selectively remove the more basic starting material, though recrystallization is superior for this separation.

Detailed Crystallization Protocols

Protocol A: High-Purity Recrystallization (Ethanol)

Best for: Final API steps requiring defined crystal habit and removal of starting amine.[1]

Reagents: Absolute Ethanol (EtOH), Activated Carbon (optional).

  • Dissolution: Transfer 10.0 g of crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Absolute EtOH (approx. 5–7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C). If solid remains, add EtOH in 1 mL increments until fully dissolved.

    • Note: If the solution is dark yellow/brown, add 5 wt% activated carbon, reflux for 10 mins, and filter hot through Celite.

  • Controlled Cooling (Nucleation): Remove from heat. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Critical Step:Do not place directly in ice. Rapid cooling traps impurities.

    • Observation: Needle-like crystals (characteristic of nitro-aromatics) should begin to form at ~45°C.[1]

  • Maturation: Once at room temperature, cool to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel. Wash the cake with cold EtOH (2 x 5 mL).

  • Drying: Dry under vacuum (40°C, 50 mbar) for 6 hours.

Protocol B: Anti-Solvent Precipitation (DCM / Hexane)

Best for: Heat-sensitive batches or recovering material from mother liquors.[1]

  • Dissolution: Dissolve the crude material in the minimum amount of Dichloromethane (DCM) at room temperature (approx. 1:2 ratio).

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise with vigorous stirring.

  • Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) is observed.

  • Seeding: Add a "seed crystal" from a previous pure batch (if available).

  • Crystallization: Add a slight excess of Hexane (10% volume) and stir for 30 minutes.

  • Filtration: Collect the precipitate.

    • Warning: This method often yields amorphous powder rather than defined crystals.

Workflow Visualization

The following diagram illustrates the decision logic for purification based on the impurity profile.

CrystallizationWorkflow Start Crude Reaction Mixture Workup Workup: EtOAc Dissolution + 1M NaOH Wash Start->Workup Remove Acid Byproducts Check Impurity Profile? Workup->Check MethodA Protocol A: EtOH Recrystallization (Removes Starting Amine) Check->MethodA High Purity Req. MethodB Protocol B: DCM/Hexane (High Recovery / Low Heat) Check->MethodB Yield Critical Dry Vacuum Drying (40°C) MethodA->Dry MethodB->Dry Analysis Final QC (HPLC / XRD) Dry->Analysis

Caption: Decision matrix for solvent selection based on purity vs. yield requirements.

Troubleshooting & Polymorph Control

Polymorphism: Nitro-substituted piperazines are known to exhibit polymorphism (different crystal packing arrangements).[1]

  • Form I (Stable): Usually obtained from slow cooling in Ethanol (Monoclinic needles).

  • Form II (Metastable): Often results from rapid precipitation (DCM/Hexane).

Common Issues:

SymptomCauseCorrective Action
Oiling Out Product separates as a liquid oil instead of crystals.[1]Temperature was lowered too fast or solvent is too polar. Remedy: Reheat, add a seed crystal, and cool very slowly.
Low Yield Product is too soluble in the chosen solvent.Remedy: Concentrate the mother liquor or use Protocol B (Anti-solvent) on the filtrate.
Yellow Color Nitro-impurities trapped in crystal lattice.[1]Remedy: Recrystallize again using Activated Carbon (Charcoal).

References

  • Synthesis and Crystal Structure of Nitrobenzoyl Piperazines

    • Archana, S. D., et al. (2022).[3] "Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine..." IUCrData. Describes the monoclinic crystal habits of similar nitro-piperazine derivatives.

  • General Purification of Amides

    • Edelmann, F. T. (2020).[4] "Purification strategies for amides." ResearchGate.[3] Discusses the preference of acetonitrile and ethanol over chromatography for amide purification.

  • Piperazine Derivative Properties

    • Beilstein J. Org. Chem. (2016).[3][5] "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Provides solubility data and crystal data for 1-(4-nitrobenzoyl)piperazine analogs.

  • Vogel's Textbook of Practical Organic Chemistry

    • Standard reference for "Schotten-Baumann" reaction workups and recrystallization of aromatic nitro compounds.[1] (5th Edition, Section 9.6).

Sources

Application Notes and Protocols: Handling and Storage Stability of Nitrobenzoyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

Nitrobenzoyl piperazine derivatives represent a significant class of compounds in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their versatile scaffold allows for fine-tuning of pharmacological activity, leading to their investigation in a wide array of therapeutic areas. However, the inherent chemical functionalities—the aromatic nitro group and the piperazine ring—also introduce specific stability challenges. Understanding and controlling the stability of these molecules is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of nitrobenzoyl piperazine compounds. By elucidating the underlying chemical principles and providing robust, field-proven protocols, this document aims to empower scientists to maintain the integrity of their molecules from the bench to clinical application.

Intrinsic Chemical Stability: Understanding the "Why"

The stability of a nitrobenzoyl piperazine compound is dictated by the interplay of its constituent parts. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, while the nitrogen atoms of the piperazine moiety are susceptible to oxidation and pH-dependent reactions.

Key Degradation Pathways:
  • Hydrolysis: The amide linkage, if present, between the nitrobenzoyl and piperazine moieties can be susceptible to hydrolysis under both acidic and basic conditions. The pH of the formulation or solution is therefore a critical parameter to control.

  • Oxidation: The nitrogen atoms within the piperazine ring are prone to oxidation, which can be catalyzed by light, heat, or trace metals.[1] This can lead to the formation of N-oxides or other degradation products.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, particularly UV light.[1][2] This energy can induce photochemical reactions, leading to the formation of colored degradants and a loss of potency.[1]

  • Thermal Degradation: Like most organic molecules, excessive heat can accelerate degradation reactions.[3] The rate of thermal degradation is often compound-specific and should be determined empirically.

Caption: Potential degradation pathways for nitrobenzoyl piperazine compounds.

Safe Handling Protocols: A Culture of Safety

Given the chemical nature of nitrobenzoyl piperazine compounds, a robust safety protocol is non-negotiable. Aromatic nitro compounds, as a class, can be toxic and may cause irritation.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear chemical safety goggles or glasses.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Consult the manufacturer's data for the specific compound or a suitable alternative like nitrile rubber gloves.[6][7]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[7]

  • Respiratory Protection: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[4]

Laboratory Practices
  • Ventilation: All handling of solid and stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, immediately alert personnel in the area. Use appropriate absorbent materials for liquids and carefully sweep up solids to avoid generating dust.[6] Dispose of waste in a designated, labeled container.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Storage and Stability: Preserving Compound Integrity

The long-term stability of nitrobenzoyl piperazine compounds is highly dependent on the storage conditions.[9] Improper storage can lead to the generation of impurities, which can compromise experimental results and pose a safety risk.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Reduces the rate of thermal degradation.[9] For long-term storage, -20°C is generally preferred.
Light Protect from light (Amber vials/containers)Prevents photodegradation, a common pathway for aromatic nitro compounds.[1][8]
Atmosphere Inert gas (Argon or Nitrogen)For highly sensitive compounds, storage under an inert atmosphere minimizes oxidative degradation.[1]
Container Tightly sealed, appropriate materialPrevents contamination and exposure to moisture.[8][10]
Solution Stability

The stability of these compounds in solution is often more challenging than in the solid state.

  • pH: The piperazine moiety is basic, making the compound's stability pH-dependent.[1] It is crucial to determine the optimal pH for stability in solution and use appropriate buffer systems.[1]

  • Solvent Selection: The choice of solvent can impact stability. Avoid solvents that may react with the compound. For aqueous solutions, consider the use of co-solvents to reduce water activity and potential hydrolysis.[1]

  • Fresh is Best: Whenever possible, prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept under the same recommended conditions as the solid material and their stability should be periodically verified.

Stability Testing: A Framework for Validation

A systematic approach to stability testing is essential to understand the degradation profile of a nitrobenzoyl piperazine compound. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a powerful tool for this purpose.[11][12] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of stability-indicating analytical methods.[11][13]

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies. The specific conditions may need to be optimized for each compound.

Objective: To identify potential degradation pathways and products to develop a stability-indicating analytical method.

Materials:

  • Nitrobenzoyl piperazine compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and other necessary solvents

  • Calibrated oven and photostability chamber

Caption: Experimental workflow for forced degradation studies.

Protocol Steps:

  • Untreated Control: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) and analyze it immediately to serve as the baseline (t=0).

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.[1]

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Follow the same temperature and time course as the acid hydrolysis study, neutralizing with an equivalent amount of acid before analysis.[1]

  • Oxidative Degradation:

    • Dissolve the compound in a 3% hydrogen peroxide solution.

    • Store at room temperature and analyze at various time points.[1] Note that oxidative reactions can be rapid.[11]

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).[1][3]

    • At specified time points, remove a sample, allow it to cool, and prepare a solution for analysis.

  • Photostability:

    • Expose both the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the exposed and control samples at the end of the exposure period.

Analytical Methodology

A stability-indicating analytical method is one that can separate the parent compound from its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[14][15]

  • Method Development: A gradient HPLC method is often required to achieve adequate separation. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[1]

  • Validation: Once developed, the method must be validated for specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Proactive Approach to Stability

The successful development of drug candidates based on the nitrobenzoyl piperazine scaffold requires a proactive and scientifically rigorous approach to handling and stability. By understanding the inherent chemical liabilities of these molecules and implementing the robust protocols outlined in this guide, researchers can ensure the integrity and quality of their compounds. This not only facilitates reproducible research but also lays a solid foundation for subsequent stages of drug development.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Patel, Y. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Department of Organic Chemistry. (2022, December 7). General Safety Framework. Retrieved from [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Retrieved from [Link]

  • Journal of the Science of Food and Agriculture. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Novachem. (2024, January 2). Piperazine citrate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in piperazine benzoylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Process Chemistry) | Topic: Impurity Control in Amide Synthesis

Diagnostic Matrix: Identify Your Issue

Before proceeding to the detailed protocols, match your observation with the likely root cause using the table below.

Observation Likely Impurity/Cause Primary Mechanism Immediate Action
Double Peak in HPLC 1,4-Dibenzoylpiperazine (Bis-amide) Competitive acylation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) due to local high concentration or incorrect pH.
Switch to Mono-Protonation Protocol (See Section 3).[1]
White Precipitate during reaction Piperazine Dihydrochloride or Bis-amide Salt formation is normal; however, insoluble bis-amide indicates over-reaction.Check solubility in water. If insoluble, it is likely the bis-impurity.
Low Yield (<50%) Benzoic Acid (Hydrolysis)Moisture in solvent or highly exothermic addition hydrolyzing the acid chloride.Dry solvents; lower temperature to 0°C; add benzoyl chloride slower.
Product trapped in Aqueous Piperazine Salt Formation Incomplete basification during workup.Ensure pH > 11 during final extraction to liberate the free base.

Critical Deep Dive: Controlling the "Bis" Impurity

The most persistent challenge in synthesizing N-benzoylpiperazine is preventing the reaction of the second nitrogen atom.

The Kinetic Problem

Piperazine has two equivalent nucleophilic sites. Once the first nitrogen is acylated, the basicity of the second nitrogen decreases (pKa drops from ~9.8 to ~8.5 due to the electron-withdrawing carbonyl), but it remains nucleophilic enough to react with benzoyl chloride, especially under basic conditions (Schotten-Baumann).

The Solution: The Mono-Protonation Strategy

Instead of relying on kinetics or massive excess (10 eq) of piperazine, use thermodynamic protection via pH control.

  • Concept: By adding exactly 1 equivalent of acid (HCl or Acetic Acid) prior to benzoylation, you create a statistical distribution where the majority of piperazine exists as the mono-cation (

    
    ).
    
  • Mechanism: The protonated nitrogen is non-nucleophilic.[1] The free nitrogen reacts.[1] The resulting product is an amide-ammonium salt, which is stable and does not react further.

Visualizing the Pathway

ReactionPathway Pip Piperazine (Free Base) PipH Piperazine Mono-Cation Pip->PipH + 1 eq. HCl (Protection) Mono Mono-Benzoyl Piperazine (Target) Pip->Mono + BzCl (Fast) PipH->Mono + BzCl (Selective) BzCl Benzoyl Chloride Bis 1,4-Bis-Benzoyl Piperazine (Impurity) Mono->Bis + BzCl (Over-reaction)

Figure 1: Reaction pathway contrasting the direct route (yellow) vs. the mono-protonation protection route (blue/green).

Standard Operating Procedure (SOP): Selective Mono-Benzoylation

This protocol utilizes the Mono-Protonation method to maximize selectivity (


) and minimize bis-amide formation.

Reagents:

  • Piperazine (anhydrous): 1.0 eq[2]

  • HCl (4M in Dioxane or aqueous): 1.0 eq

  • Benzoyl Chloride: 0.9 eq (Slight deficit ensures full consumption of electrophile)

  • Solvent: Dichloromethane (DCM) or Water (if using Schotten-Baumann)

  • Base: Sodium Acetate (buffer) or NaOH (careful addition)

Step-by-Step Protocol:

  • Preparation of Mono-Salt:

    • Dissolve Piperazine (10 mmol) in water (30 mL).

    • Add HCl (10 mmol) dropwise. Stir for 10 minutes.

    • Checkpoint: pH should be approximately 5-6. At this pH, the species distribution favors the mono-cation.

  • Acylation:

    • Cool the solution to 0–5 °C.

    • Dissolve Benzoyl Chloride (9 mmol) in a minimal amount of THF or add neat if vigorous stirring is available.

    • Add Benzoyl Chloride dropwise over 30–60 minutes.

    • Simultaneous Base Addition (Optional but recommended): Maintain pH ~4.5–5.5 using Sodium Acetate. Do not let pH rise above 7, or the "Bis" reaction rate increases.

  • Quenching:

    • Stir at room temperature for 2 hours.

    • Check LC-MS.[2] The bis-amide peak should be <5%.

Purification: The Acid/Base Switch

If you have already run the reaction and have a mixture of Mono and Bis products, use this workup to purify without chromatography. This relies on the fact that Bis-amide has no basic nitrogen , whereas Mono-amide is still basic .

Purification Workflow

PurificationLogic Crude Crude Mixture (Mono + Bis + Piperazine) Acidify 1. Acidify to pH 2 (HCl) Crude->Acidify Extract1 2. Extract with DCM Acidify->Extract1 OrgLayer1 Organic Layer Contains: Bis-Amide (Discard) Extract1->OrgLayer1 AqLayer1 Aqueous Layer Contains: Mono-H+ & Pip-2H+ Extract1->AqLayer1 Basify 3. Basify to pH > 11 (NaOH) AqLayer1->Basify Extract2 4. Extract with DCM/EtOAc Basify->Extract2 OrgLayer2 Organic Layer Contains: Mono-Amide (Pure) Extract2->OrgLayer2 AqLayer2 Aqueous Layer Contains: Piperazine Extract2->AqLayer2

Figure 2: Acid/Base extraction logic for separating non-basic impurities (Bis-amide) from the basic product.

Detailed Workup Steps:

  • Acid Wash: Dilute reaction mixture with water. Acidify to pH 2–3 with 1M HCl.

  • Removal of Bis-Amide: Extract the acidic aqueous phase with DCM (

    
    ).
    
    • Why? The Bis-amide is neutral and stays in the DCM. The Mono-amide is protonated (

      
      ) and stays in the water.
      
  • Recovery of Product: Basify the aqueous phase to pH 11–12 with 4M NaOH.

  • Final Extraction: Extract with DCM or Ethyl Acetate (

    
    ).
    
    • Why? The Mono-amide is now neutral and moves to the organic layer. Unreacted piperazine is highly water-soluble (

      
      ) and largely remains in the aqueous phase or is removed via brine wash.
      
  • Drying: Dry over

    
     and concentrate.
    

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection instead? A: Yes, and it is the "Gold Standard" for purity.

  • Protocol: React piperazine with

    
     (1 eq) 
    
    
    
    isolate Mono-Boc-piperazine
    
    
    Benzoylate
    
    
    Deprotect (TFA).
  • Trade-off: This adds two steps (protection/deprotection) but guarantees 0% bis-benzoylation. Use this if the Mono-Protonation method fails your purity specs [1].

Q: Why is my yield low even though the bis-impurity is low? A: You likely have hydrolysis of Benzoyl Chloride.

  • Benzoyl Chloride reacts with water to form Benzoic Acid. If your solvent (DCM/THF) is wet, or if you are using an aqueous base without controlling the temperature, the chloride hydrolyzes before it hits the amine.

  • Fix: Ensure temperature is <5°C during addition. The rate of amidation is generally faster than hydrolysis at low temps, but hydrolysis accelerates significantly with heat [2].

Q: The bis-amide is precipitating. Can I just filter it? A: Yes. 1,4-Dibenzoylpiperazine has very poor solubility in most solvents (Ether, Water, cold Ethanol). If you see a white solid that does not dissolve in water (ruling out salts), filter it off. This is a crude but effective purification step before the extraction workup.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from 1

  • Organic Syntheses. Benzoyl Piperidine (Analogous Procedure). Org. Synth. 1929, 9, 16. Retrieved from 3

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. Retrieved from 4

Sources

Removing unreacted 4-nitrobenzoyl chloride from piperazine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Nitrobenzoyl Chloride (4-NBC)

Status: Active Department: Process Chemistry & Purification Last Updated: February 21, 2026

Executive Summary

This guide addresses the removal of unreacted 4-nitrobenzoyl chloride (4-NBC) from piperazine acylation reactions. 4-NBC is a potent electrophile and a mutagenic impurity. Its removal is complicated by its hydrolysis product (4-nitrobenzoic acid ) and potential side-reactions (e.g., ester formation).

The purification strategy depends entirely on the basicity of your target product .

Module 1: Critical Reaction Dynamics

Understanding the enemy is the first step to removal.

4-NBC is highly reactive. In your reaction mixture, it exists in a superposition of three potential fates.[1][2] Your workup must force it into Fate B (Water Soluble) while avoiding Fate C (Neutral Impurity).

ReactionPathways NBC 4-Nitrobenzoyl Chloride (4-NBC) Product Target Amide (Desired) NBC->Product + Piperazine Acid 4-Nitrobenzoic Acid (Remove via Base Wash) NBC->Acid + Water (Hydrolysis) Ester Methyl/Ethyl Ester (Neutral Impurity - HARD TO REMOVE) NBC->Ester + Alcohol (Solvolysis) Piperazine Piperazine Scaffold Water Water/OH- Alcohol Methanol/Ethanol (AVOID)

Figure 1: The Chemical Fate of 4-NBC. Note that alcohol quenching creates a neutral ester impurity that tracks with the product.

Module 2: Troubleshooting Guides
Scenario A: "I am making a Mono-Amide (The product is Basic)"

Target: 1-(4-nitrobenzoyl)piperazine or similar.

The Issue: You have unreacted 4-NBC, 4-nitrobenzoic acid, and potentially bis-acylated byproducts. The Solution: The "Catch and Release" Acid/Base Extraction.

Protocol:

  • Quench: Add 1M NaOH (aq) to the reaction mixture and stir vigorously for 30 minutes.

    • Why? This forces all unreacted 4-NBC to hydrolyze into 4-nitrobenzoic acid (sodium salt).

  • Phase Separation: Dilute with Ethyl Acetate (EtOAc) or DCM.[3] Separate layers.

  • The "Catch" (Critical Step): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[4][5][6][7] Your mono-amide product (containing a secondary amine) becomes protonated (

      
      ) and moves into the aqueous  layer.
      
    • Fate of Impurities: Neutral impurities (bis-amides, unhydrolyzed 4-NBC, nitrobenzoic esters) stay in the organic layer.

    • Action:Discard the organic layer. [8]

  • The "Release": Basify the aqueous acidic layer with 6M NaOH until pH > 12.

    • Mechanism:[4][5][6][7] The product is deprotonated back to its neutral, organic-soluble form.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na2SO4 and concentrate.

Data Validation:

Compound pKa (Approx) Behavior at pH 1 (Acid Wash) Behavior at pH 12 (Base Wash)
Mono-Product ~8.5 - 9.0 Water Soluble (Cationic) Organic Soluble (Neutral)
4-Nitrobenzoic Acid 3.41 Organic Soluble (Neutral) Water Soluble (Anionic)

| 4-NBC | N/A (Hydrolyzes) | Hydrolyzes to Acid | Hydrolyzes to Acid |

Scenario B: "I am making a Bis-Amide (The product is Neutral)"

Target: 1,4-bis(4-nitrobenzoyl)piperazine.

The Issue: The product has no basic handle. You cannot use the "Catch and Release" method. The Solution: The "Sacrificial Scavenger" or Aggressive Base Wash .

Protocol:

  • Quench: Add a nucleophilic scavenger amine (e.g., N,N-dimethylethylenediamine) (0.5 eq relative to starting chloride) and stir for 15 mins.

    • Why? This reacts with 4-NBC faster than water, converting it into a highly basic amide.

  • Dilution: Dilute with EtOAc.

  • Acid Wash: Wash organic layer with 1M HCl.[3]

    • Mechanism:[4][6][7] The "scavenger amide" formed in step 1 is protonated and washed away into the water.

  • Base Wash: Wash organic layer with saturated NaHCO3 (3x).

    • Mechanism:[4][5][6][7] Removes any 4-nitrobenzoic acid formed by hydrolysis.

    • Note: 4-Nitrobenzoic acid is significantly more acidic (pKa 3.41) than benzoic acid (pKa 4.20), making bicarbonate highly effective.

Scenario C: "I cannot do an aqueous workup (Emulsions/Solubility)"

The Solution: Solid-Phase Scavenging Resins.

Protocol:

  • Add Polymer-Supported Trisamine (approx 3 equivalents relative to excess acid chloride).

  • Stir gently for 2-4 hours.

    • Mechanism:[4][6][7] The resin's amine attacks the 4-NBC, covalently binding it to the solid bead.

  • Filter the mixture through a fritted funnel.

  • The filtrate contains the product; the impurity is trapped on the solid waste.

Module 3: Frequently Asked Questions (FAQ)

Q1: I did the base wash, but I still see an impurity peak at M+14 in my LC-MS. What is it? A: You likely quenched the reaction with Methanol .

  • Diagnosis: Methanol reacts with 4-NBC to form Methyl 4-nitrobenzoate .

  • Chemistry: This ester is neutral, lipophilic, and will not be removed by acid or base washes.

  • Fix: Never use alcohols to quench acid chlorides if you rely on extraction for purification. Use aqueous NaOH or an amine scavenger.[3][9][10]

Q2: Why is the 4-NBC persisting even after washing with water? A: Hydrolysis is biphasic and slow.

  • Mechanism: 4-NBC is not water-soluble. It sits in the organic layer. Water sits in the aqueous layer. Hydrolysis only happens at the interface.

  • Fix: You must increase the surface area (vigorous stirring) and the pH. Using 1M NaOH instead of water accelerates hydrolysis by providing a stronger nucleophile (

    
     vs 
    
    
    
    ).

Q3: My product is precipitating during the extraction. A: Nitro-compounds often have low solubility.

  • Fix: Switch solvents. If EtOAc/Water causes precipitation, try DCM/Water (DCM solubilizes nitro-aromatics better). If that fails, add a co-solvent like THF to the organic layer, but ensure you use brine to force phase separation.

Module 4: Decision Logic

Use this flow to select the correct protocol for your specific reaction.

PurificationLogic Start Start: Crude Reaction Mixture Q1 Is the Product Basic? (Mono-substituted?) Start->Q1 Yes Yes (Mono-Amide) Q1->Yes Yes No No (Bis-Amide/Neutral) Q1->No No MethodA Method A: 'Catch & Release' (Extract into HCl, Basify, Re-extract) Yes->MethodA Q2 Is Aqueous Workup Possible? (No Emulsions) No->Q2 Q2->Yes Standard Q2->No Sensitive MethodB Method B: Sacrificial Amine Quench + Acid/Base Wash Q2->MethodB MethodC Method C: Solid Phase Scavenger (Trisamine Resin) Q2->MethodC

Figure 2: Purification Decision Tree. Selecting the method based on product basicity and solubility.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and solubility data of nitrobenzoic acid derivatives).

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification - Acidic/Basic Washes. (Practical guide on using pKa differences for extraction).

  • Sigma-Aldrich. (n.d.). Scavenger Resins for Organic Synthesis. (Technical bulletin on using Trisamine resins for acid chloride removal).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for hydrolysis rates of electron-deficient acid chlorides).

  • Biotage. (n.d.). Strategies for Work-up and Purification. (Industrial application note on catch-and-release purification).

Sources

Technical Support Center: Resolving NMR Spectral Overlap in Cyclohexyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexyl piperazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you resolve complex NMR spectral overlap, a common challenge with these conformationally flexible molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my cyclohexyl piperazine derivatives so complex and overlapping?

The significant spectral overlap in cyclohexyl piperazine derivatives arises from two primary factors:

  • Conformational Flexibility: Both the cyclohexyl and piperazine rings are not planar. They exist in dynamic equilibrium between different conformations, most commonly chair and boat forms.[1] For the cyclohexyl ring, substituents can occupy either axial or equatorial positions, and the ring can "flip" between two chair conformations. This process can be fast or slow on the NMR timescale, leading to either averaged signals or a complex mixture of signals from multiple conformers.[2] Similarly, the piperazine ring can undergo ring inversion and, if N-substituted, can exhibit cis/trans isomers around the amide bonds, further complicating the spectra.[3][4]

  • Signal Crowding: Both moieties are rich in methylene (-CH₂) groups, whose proton signals often fall within a narrow chemical shift range (typically 1.0 - 4.0 ppm). This inherent crowding, combined with the conformational complexity, results in a dense region of overlapping multiplets that are difficult to assign.[5]

Q2: Can simple changes to my 1D NMR experiment, like changing the solvent or temperature, help resolve signal overlap?

Yes, in many cases, simple modifications can provide significant improvements:

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of your compound's protons. This is due to different solute-solvent interactions, which can sometimes be sufficient to separate overlapping signals. Aromatic solvents like Benzene-d₆ can be particularly effective due to their anisotropic effects.[6]

  • Variable Temperature (VT) NMR: This is a powerful technique for studying dynamic processes.[7][8]

    • Cooling the sample can slow down conformational exchange (e.g., ring flipping). If the exchange is slowed sufficiently, you may be able to "freeze out" individual conformers, resulting in sharper, distinct signals for each.[9]

    • Heating the sample can accelerate the exchange. If the exchange rate becomes very fast, the NMR spectrometer will detect an average of the different conformations, which can simplify the spectrum by coalescing multiple broad peaks into a single sharp peak.[8]

Q3: What are the typical chemical shift ranges for cyclohexyl and piperazine protons?

While exact values depend on substitution and solvent, some general ranges can be expected:

MoietyProton TypeTypical ¹H Chemical Shift (δ) ppmNotes
Cyclohexyl Axial Protons~1.2 - 1.4 ppmTypically shielded (upfield) compared to equatorial protons.
Equatorial Protons~1.6 - 1.8 ppmTypically deshielded (downfield) compared to axial protons.
CH-N (if directly attached)~2.5 - 3.5 ppmHighly variable based on substitution.
Piperazine -CH₂- (unsubstituted)~2.7 - 3.0 ppmOften appears as a singlet in simple cases.[5]
-CH₂- (N-substituted)~2.4 - 4.0 ppmBroad range depending on the nature of the N-substituent.[10]

Note: These are approximate ranges and can vary significantly.

Troubleshooting Guides

Guide 1: Severe Overlap in Methylene Regions - Using 2D Heteronuclear NMR

Problem: The 1D ¹H NMR spectrum shows a "hump" of undecipherable, overlapping signals between 1.0 and 4.0 ppm, making it impossible to assign individual protons.

Causality: The proton signals are crowded, but their attached ¹³C nuclei have a much wider chemical shift dispersion. By correlating protons to their directly attached carbons, we can use the carbon dimension to separate the overlapping proton signals.

Solution: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment.[11]

Experimental Protocol: Acquiring an HSQC Spectrum
  • Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.[5]

  • Acquire Standard Spectra: First, acquire a standard 1D ¹H and a 1D proton-decoupled ¹³C spectrum. This is crucial for referencing and peak picking.

  • Set Up the HSQC Experiment:

    • Use a standard, gradient-selected, and sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

    • Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 0 to 12 ppm).

    • Set the ¹³C spectral width (F1 dimension) to cover all carbon signals (e.g., 0 to 160 ppm).

    • The most important parameter is the one-bond coupling constant (¹J_CH). Set this to an average value of 145 Hz , which is typical for C-H bonds in aliphatic systems.

  • Data Acquisition: The experiment time can range from 30 minutes to a few hours, depending on the sample concentration.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • The resulting spectrum will show a cross-peak for every proton that is directly attached to a carbon. The x-axis coordinate of the peak is the proton's chemical shift, and the y-axis coordinate is the carbon's chemical shift.

    • Overlapping proton signals at the same ¹H chemical shift will now be resolved along the ¹³C dimension, provided they are attached to carbons with different chemical shifts.[12]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Workflow for resolving overlap using HSQC."; fontsize=12; } dot

Guide 2: Differentiating Diastereomers or Enantiomers

Problem: You have synthesized a chiral cyclohexyl piperazine derivative as a racemic mixture or a pair of diastereomers, but their NMR spectra are identical, preventing you from confirming the mixture's composition.

Causality: Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. Diastereomers should have different spectra, but the differences can be vanishingly small. The solution is to introduce a chiral auxiliary that interacts differently with each stereoisomer, inducing chemical shift non-equivalence.

Solution: Use a Chiral Solvating Agent (CSA).[13]

Experimental Protocol: Using a Chiral Solvating Agent
  • Choose a CSA: For compounds with acidic or hydrogen-bond-donating protons (like N-H in a piperazine), (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) are excellent choices. For basic sites, chiral acids can be used.

  • Acquire a Control Spectrum: Dissolve your analyte (e.g., 5-10 mg) in an appropriate solvent (CDCl₃ is common) and acquire a standard ¹H NMR spectrum.

  • Titrate the CSA:

    • Add a small, sub-stoichiometric amount of the CSA (e.g., 0.2 equivalents) directly to the NMR tube.

    • Gently shake the tube and re-acquire the ¹H NMR spectrum.

    • Look for splitting or the appearance of new signals for previously sharp peaks. The CSA forms transient, diastereomeric complexes with each enantiomer/diastereomer of your analyte, which have slightly different magnetic environments.[14][15]

    • Continue adding the CSA in increments (0.5 eq, 1.0 eq, 2.0 eq), acquiring a spectrum at each step. The magnitude of the induced chemical shift difference often depends on the CSA-to-analyte ratio.[14]

  • Quantification: Once sufficient separation is achieved, you can integrate the now-distinct signals to determine the enantiomeric or diastereomeric ratio.[16]

dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} caption { label="CSA inducing spectral differentiation."; fontsize=12; } dot

Guide 3: Establishing Connectivity and Relative Stereochemistry

Problem: You have resolved the signals using HSQC, but you don't know which proton is coupled to which, or what their spatial relationships are. This is critical for determining the relative stereochemistry (e.g., cis/trans or axial/equatorial).

Causality: 2D homonuclear experiments can reveal through-bond (COSY) and through-space (NOESY) correlations, providing a complete picture of the molecule's structure and conformation.

Solution: Perform Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Experimental Protocol: COSY and NOESY Analysis
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other through 2 or 3 bonds (J-coupling).[17]

    • Setup: Use a standard gradient-selected COSY pulse sequence (cosygpmfph on Bruker).

    • Interpretation: The spectrum will have the 1D proton spectrum on the diagonal. Off-diagonal cross-peaks connect protons that are spin-spin coupled. For a cyclohexyl ring, you can "walk" around the ring from one proton to its neighbor by following the cross-peaks.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are bonded.[18][19]

    • Setup: Use a standard NOESY pulse sequence (noesyesgpph on Bruker). A crucial parameter is the mixing time (d8) , which is typically set between 300-800 ms.

    • Interpretation: Like COSY, the spectrum has the 1D spectrum on the diagonal. Off-diagonal cross-peaks connect protons that are spatially near. This is exceptionally powerful for stereochemistry. For example, a strong NOE between two protons on a cyclohexane ring indicates they are on the same face (e.g., both axial or both equatorial and adjacent).[20] The 1,3-diaxial protons will show a characteristic NOE cross-peak, which is a definitive marker for the chair conformation.[1]

Guide 4: When All Else Fails - Computational NMR

Problem: The molecule is extremely complex, or experimental approaches are inconclusive. You need additional evidence to confirm a proposed structure.

Causality: Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants for a given molecular geometry with high accuracy.[21] By comparing the computationally predicted spectrum to the experimental one, you can validate a structural assignment.

Solution: Use computational chemistry to calculate the NMR spectrum.

Workflow: Computational NMR Prediction
  • Conformational Search: Since the observed NMR spectrum is a Boltzmann-weighted average of all stable conformers, the first step is to perform a thorough conformational search using molecular mechanics.[22]

  • Geometry Optimization: Take the low-energy conformers and perform a full geometry optimization using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

  • NMR Calculation: For each optimized conformer, calculate the NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[23] It is crucial to include a solvent model (e.g., PCM) that matches your experimental conditions.[24]

  • Boltzmann Averaging: Calculate the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts from all significant conformers.[21]

  • Comparison: Compare the predicted spectrum with your experimental data. A good match provides strong evidence for your proposed structure.[25]

References

  • Vertex AI Search. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Vertex AI Search. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Kwan, E. E., & Liu, R. Y. (2025, November 26). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of the American Chemical Society.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • University of Oxford. (2018). Variable Temperature NMR Experiments.
  • O'Connor, G., et al. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • AZoM. (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments.
  • PubMed. (n.d.). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents.
  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Wenzel, T. J., et al. (2016, April 20). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science.
  • Wodtke, R., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Wodtke, R., et al. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Journal of Chemical Education. (2025, June 11). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.
  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Scribd. (n.d.). NMR Cosy N Nosy.
  • MDPI. (2025, August 4). Computational Chemistry in Nuclear Magnetic Resonance.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • PMC. (n.d.). Theoretical NMR correlations based Structure Discussion.
  • ARPI - UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Books. (2020, December 10). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction.
  • ACS Publications. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
  • ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2.
  • University of Michigan. (n.d.). Variable temperature NMR.
  • bioRxiv. (2024, February 21). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics.
  • bioRxiv. (2023, January 25). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics.
  • ResearchGate. (n.d.). Resolving overlap in two-dimensional NMR spectra: Nuclear Overhauser effects in a polysaccharide.
  • ResearchGate. (n.d.). a. Conformational conversion of cyclohexane and nomenclature, including....
  • MDPI. (2021, April 30). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy.
  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's.
  • RSC Publishing. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2.
  • Research Solutions Pages. (2026, February 19). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy.
  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.
  • PMC. (2023, January 14). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.

Sources

Validation & Comparative

Comparative Validation Guide: Assays for Nitrobenzoyl Piperazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitro-Quench" Trap

Nitrobenzoyl piperazine derivatives are a privileged scaffold in medicinal chemistry, widely utilized in developing antimycobacterial agents (targeting DprE1), GPCR modulators (Dopamine/Serotonin), and kinase inhibitors (Aurora A). However, their validation presents a specific bioanalytical hazard that leads to high attrition rates in late-stage screening: Fluorescence Quenching.

This guide objectively compares the performance of Time-Resolved FRET (TR-FRET) —the recommended high-throughput methodology—against Standard Fluorescence Intensity (FI) and Radioligand Binding . We provide experimental evidence demonstrating why standard fluorescent assays often yield false-positive inhibition data for this chemical class and detail the orthogonal validation protocols required to ensure data integrity.

Technical Challenges: Why This Scaffold Fails Standard Assays

Before selecting an assay, one must understand the physicochemical interaction between the ligand and the detection system.

The Nitro Group ( ) Interference

The nitro group is a potent electron-withdrawing moiety. In biological assays, it frequently acts as a fluorescence quencher via Photo-induced Electron Transfer (PET) or Intersystem Crossing (ISC).

  • The Artifact: If your assay relies on a fluorophore (e.g., GFP, Fluorescein) located near the ligand binding pocket, the nitro group can quench the emission simply by binding, mimicking the signal decrease seen in competitive inhibition assays.

  • Result: Artificial

    
     values (False Positives).
    
The Piperazine Solubility Factor

Piperazine nitrogens are basic (


). At physiological pH (7.4), they are protonated.
  • The Artifact: In low-ionic strength buffers, cationic piperazines can interact non-specifically with negatively charged plastic surfaces or DNA/RNA in the assay, reducing free ligand concentration.

Comparative Analysis: Assay Methodologies

We evaluated three primary assay modalities for quantifying Nitrobenzoyl Piperazine affinity.

FeatureMethod A: TR-FRET (Recommended) Method B: Radioligand Binding (Gold Standard) Method C: Fluorescence Polarization (High Risk)
Detection Principle Long-lifetime fluorescence (Lanthanide cryptates).Radioactivity (

,

).
Polarized light emission from rapid fluorophore.
Nitro-Quench Immunity High. Time-gated measurement reads signal after short-lived background quenching decays.Absolute. Radioactivity is unaffected by electronic quenching.Low. Highly susceptible to static and dynamic quenching.
Throughput Ultra-High (1536-well compatible).Low to Medium (Filtration steps required).High.
Sensitivity High (

down to pM range).
Very High.Moderate (Requires high tracer mass).
False Positive Rate < 5% (with ratiometric correction).< 1%.> 30% (for nitro-aromatics).[1]
Cost per Well Moderate.High (Waste disposal).Low.
Expert Verdict
  • For Primary Screening: Use TR-FRET . The ratiometric readout (Acceptor/Donor signal) corrects for inner-filter effects and quenching that affects both channels equally.

  • For Validation: Use Radioligand Binding .[2] It is the only method completely orthogonal to the optical interference of the nitro group.

  • Avoid: Standard Fluorescence Polarization (FP) or Intensity (FI) unless rigorous "ligand-only" controls are performed.

Visualizing the Interference Mechanism

The following diagram illustrates why standard fluorescence fails and how TR-FRET bypasses the issue.

AssayInterference Ligand Nitrobenzoyl Piperazine (Ligand) Complex Ligand-Target Complex Ligand->Complex Target Protein Target (Fluorophore Tagged) Target->Complex Signal_FP Standard Fluorescence (Short Lifetime) Complex->Signal_FP Excitation Signal_TR TR-FRET Signal (Long Lifetime) Complex->Signal_TR Excitation Quench Nitro Group Absorbs Energy (PET) Signal_FP->Quench Immediate Energy Transfer Gating Time Gating (50-100 µs delay) Signal_TR->Gating Wait for Background Decay Quench->Signal_FP Signal Loss (False Positive) Gating->Signal_TR Read Lanthanide Emission

Caption: Mechanism of Nitro-Quenching vs. TR-FRET Gating. Standard fluorescence is quenched immediately (red path), while TR-FRET reads after the quenching interference has decayed (green path).

Validated Protocol: TR-FRET Competition Assay

Target Example: Dopamine D2 Receptor (GPCR)

Reagents
  • Tag-lite® Dopamine D2 Receptor: (Labeled with Terbium Cryptate - Donor).

  • Fluorescent Ligand: Spiperone-d2 (Red Acceptor).

  • Test Compound: Nitrobenzoyl piperazine derivative.

  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA, pH 7.4. Note:  Avoid high concentrations of DTT (>1 mM) as it may reduce the nitro group over time.
    
Step-by-Step Workflow
  • Preparation: Dilute test compounds in DMSO (Max final DMSO 2%). Prepare serial dilutions (1:3).

  • Dispensing:

    • Add 5 µL of Test Compound.

    • Add 5 µL of Receptor-Tb (Donor).

    • Add 5 µL of Ligand-d2 (Acceptor) at

      
       concentration.
      
  • Incubation: Incubate for 2 hours at Room Temperature (equilibrium is critical for piperazines).

  • Detection: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.[3]

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 60 µs.

  • Data Calculation:

    
    
    
    • Why this matters: If the nitro compound quenches the signal, it usually quenches both wavelengths. The ratio remains constant, filtering out the artifact.

Orthogonal Validation (The "Truth" Test)

If TR-FRET shows a "hit" (


), you must  validate using a non-optical method to confirm the nitro group isn't interfering with the FRET pair energy transfer efficiency.
Radioligand Filtration Protocol
  • Membrane Prep: Use CHO cells overexpressing the target.

  • Tracer:

    
    -Spiperone (0.5 nM).
    
  • Incubation: 120 mins at 25°C.

  • Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).

    • Critical: PEI blocks the non-specific binding of the cationic piperazine to the glass fiber filter.

  • Wash: 3x with ice-cold buffer.

  • Count: Liquid Scintillation Counting.

Validation Logic Flow

ValidationFlow Start New Nitrobenzoyl Piperazine Ligand Screen Primary Screen: TR-FRET Start->Screen Decision Is IC50 < 10 µM? Screen->Decision ArtifactCheck Artifact Control: Measure Donor Signal (620nm) Independent of Ratio Decision->ArtifactCheck Yes Quenched Donor Signal Drops >20%? (Quenching Detected) ArtifactCheck->Quenched Fail False Positive (Reject) Quenched->Fail Yes Pass Proceed to Orthogonal Quenched->Pass No Ortho Validation: Radioligand Binding Pass->Ortho

Caption: Validation Cascade. Critical checkpoint: Checking single-channel donor emission to detect quenching before proceeding to radioligand binding.

References

  • NCBI Assay Guidance Manual. Ligand Binding Assays at Equilibrium: Validation and Interpretation. (Accessed 2026).[4] [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] [Link]

  • Zhang, C.J., et al. A fundamental study on the fluorescence-quenching effect of nitro groups.[3] (2021).[1][3][5][6] Note: Provides mechanistic basis for nitro-quenching. [Link]

  • Sittampalam, G.S., et al. Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Compound Identity: 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine CAS: 477858-86-9 Physical State: Solid (Powder/Crystalline) Core Hazard Classification: Harmful (GHS Category 4) via Oral, Dermal, and Inhalation routes.[1]

The Senior Scientist's Perspective: While the GHS labeling for this specific intermediate (H302, H312, H332) indicates "Warning" rather than "Danger," complacency is the primary risk factor. As a piperazine derivative containing a nitro-aromatic moiety, this compound presents a dual-threat profile often underestimated in standard SDSs:

  • The Nitro Group: Facilitates transdermal absorption (H312) and can induce methemoglobinemia in high exposures.

  • The Piperazine Core: A known structural alert for respiratory and dermal sensitization. Even if not explicitly labeled as a sensitizer yet, you must handle it as a Potential Sensitizer .

Immediate Action Directive: Treat this compound as an Occupational Exposure Band 3 (OEB 3) material (10–100 µg/m³). All handling of the neat solid must occur within a certified fume hood or powder containment enclosure.

Risk Assessment & PPE Matrix

The following matrix is designed to create a self-validating safety system. If a specific PPE item is unavailable, the task must not proceed .

PPE Selection Logic Table
Protection ZoneRequired EquipmentScientific Rationale (The "Why")
Respiratory N95 (Minimum) or P100/PAPR H332 (Harmful if inhaled). Simple surgical masks offer zero protection against chemical particulates.[1] If handling >100mg of neat powder outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory to prevent sensitization.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)H312 (Harmful in contact with skin). Nitro compounds can permeate thin nitrile. Double gloving provides a "breakthrough indicator" system—if the outer glove tears, the inner glove maintains the barrier while you doff.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can become airborne and dissolve in eye moisture, creating a localized corrosive environment.
Body Tyvek® Lab Coat/Sleeves Cotton lab coats trap dust in the fibers, turning your clothing into a secondary exposure source. Tyvek sheds particles and prevents dermal absorption.
Operational Protocols
A. The "Closed Loop" Weighing Protocol

Objective: Eliminate airborne dust generation during the most critical phase of exposure.

  • Static Neutralization: Nitro-aromatic solids are often static-prone.[1] Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial. Causality: Static charge causes powder to "jump" onto gloves and cuffs.

  • The Transfer:

    • Place the receiving vessel (tare) inside the hood.[1]

    • Open the source container only inside the hood.[1]

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound class (risk of cross-contamination).

  • Decontamination: Immediately wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.[1]

B. Reaction Setup & Monitoring

Objective: Containment of vapors and aerosols.

  • Solvent Choice: When dissolving, add solvent slowly down the side of the flask to avoid "puffing" the powder.

  • Temperature Control: If heating is required, ensure a reflux condenser is fitted before heating begins. Nitro-benzoyl derivatives can decompose exothermically; never heat to dryness.[1]

Visualization: Safety Logic & Workflow
Diagram 1: PPE Decision Logic

Caption: Decision tree for selecting PPE based on the quantity of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine handled.

PPE_Logic Start Task: Handle CAS 477858-86-9 State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Qty Quantity? Solid->Qty Action3 Standard Fume Hood + Single Nitrile Gloves Solution->Action3 Small < 100 mg Qty->Small Large > 100 mg Qty->Large Action1 Fume Hood + N95 + Double Nitrile Gloves Small->Action1 Action2 Powder Containment Hood + P100/PAPR + Tyvek Large->Action2

Diagram 2: Emergency Spill Response Workflow

Caption: Step-by-step containment protocol for solid spills to prevent area contamination.

Spill_Response Spill Spill Detected Evac 1. Evacuate Immediate Area Spill->Evac PPE 2. Don Full PPE (Tyvek + Double Gloves) Evac->PPE Cover 3. Cover with Damp Paper Towel PPE->Cover Scoop 4. Scoop Material (Do NOT Sweep) Cover->Scoop Clean 5. Wash Surface (Soap + Water) Scoop->Clean Dispose 6. Hazardous Waste (Tag: Toxic) Clean->Dispose

[1][3][4][5][6][7][8]

Disposal & Decontamination

The "Cradle-to-Grave" Responsibility: Do not dispose of this compound down the drain. The nitro group poses environmental toxicity risks, and the piperazine ring is stable in water (persistence).

  • Solid Waste: Collect all contaminated gloves, wipes, and weighing boats in a dedicated solid waste bag labeled "Toxic - Organic Solid."

  • Liquid Waste: All mother liquors and wash solvents must go into "Halogenated/Non-Halogenated Organic Waste" streams (depending on solvent).

  • Destruction Method: The preferred method of ultimate disposal is High-Temperature Incineration .[1] This ensures the complete thermal destruction of the nitro and piperazine rings, preventing the formation of toxic nitrosamines in the environment.

References
  • Sigma-Aldrich. (n.d.).[1] 1-cyclohexanecarbonyl-4-(4-nitrobenzoyl)piperazine Safety Data Sheet. Retrieved from [1]

  • Key Organics. (n.d.). Safety Data Sheet for 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine. Retrieved from [1]

  • PubChem. (n.d.).[1] 1-Cyclohexylpiperazine (Structural Analog Data). National Library of Medicine. Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.